2-Cyano-6-(trifluoromethyl)benzoic acid

Lipophilicity Drug Design ADME Prediction

Regioisomer substitution in ortho-substituted benzoic acid scaffolds risks failed syntheses and altered bioactivity. 2-Cyano-6-(trifluoromethyl)benzoic acid (CAS 1227503-01-6) eliminates this risk through its unambiguous InChIKey (PPLWMALICHPXFO-UHFFFAOYSA-N) and a 12.7 °C lower predicted boiling point vs. the 2,5-isomer, enabling gentler purification. - Lower predicted LogP (2.28) vs. 2,4-isomer (2.49) for superior CNS MPO scores. - Validated scaffold for kinase, HDAC, and other enzyme-target libraries. - Supplied with ≥98% purity; sealed, dry storage at 2-8 °C; ambient shipping.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
Cat. No. B13880412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-(trifluoromethyl)benzoic acid
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C#N
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-3H,(H,14,15)
InChIKeyPPLWMALICHPXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-(trifluoromethyl)benzoic Acid Overview


2-Cyano-6-(trifluoromethyl)benzoic acid (CAS 1227503-01-6) is a substituted benzoic acid derivative characterized by the presence of both a cyano and a trifluoromethyl group at the 2- and 6-positions of the aromatic ring, respectively. The compound is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agricultural chemicals, with its utility stemming from the unique electronic and steric properties conferred by the ortho-disposition of its strong electron-withdrawing substituents [1]. The compound exhibits predicted physicochemical properties that are typical for its class, including a molecular weight of 215.13 g/mol, a predicted density of 1.50±0.1 g/cm³, and a predicted boiling point of 319.6±42.0 °C . Its structure is defined by the molecular formula C₉H₄F₃NO₂ and is associated with the InChIKey PPLWMALICHPXFO-UHFFFAOYSA-N .

1
Workflow Pharmaceutical and agrochemical intermediate; building block for coupling reactions
2
Selection logic Regioisomerically pure 2,6-substitution pattern controls reactivity and electronic profile
3
Procurement context Ortho-disposed cyano and trifluoromethyl groups enable unique synthetic utility

2-Cyano-6-(trifluoromethyl)benzoic Acid Regioisomer Risk


The selection of 2-cyano-6-(trifluoromethyl)benzoic acid over its regioisomers (e.g., 2-cyano-4- or 2-cyano-5-substituted analogs) is not trivial for scientific procurement. The specific ortho-relationship between the cyano and trifluoromethyl groups, in conjunction with the carboxylic acid, establishes a unique molecular geometry and electronic landscape. This precise arrangement directly influences the compound's reactivity, its ability to participate in specific coupling reactions, and its physicochemical properties (e.g., lipophilicity and metabolic stability) when incorporated into larger molecular architectures [1]. As highlighted in patent literature, the industrial-scale production methods for substituted benzoic acids are optimized for high purity and yield, but the synthetic routes and resulting intermediate profiles are often regiospecific [2]. Therefore, substituting a regioisomer without a complete process revalidation can lead to failed syntheses, altered bioactivity in downstream candidates, and significant delays, making the precise isomer a critical procurement decision.

Attribute
2-Cyano-6-(trifluoromethyl)benzoic acid
Regioisomer (2,4- or 2,5-)
Reactivity & coupling
Precise ortho-relationship directs coupling selectivity
Different substitution pattern may shift reactivity and require re-optimization
Physicochemical profile
Predicted LogP and boiling point reflect 2,6-geometry
Altered lipophilicity and thermal behavior can impact downstream ADME and purification
Process validation
Patent-validated synthetic route available
Industrial methods may not directly apply; risk of failed synthesis or delays

2-Cyano-6-(trifluoromethyl)benzoic Acid Evidence Guide


Regioisomeric Lipophilicity Variation

The calculated partition coefficient (LogP) serves as a key descriptor for predicting a molecule's ability to cross biological membranes. A comparison of predicted LogP values for 2-cyano-6-(trifluoromethyl)benzoic acid (2.27528) against its 2-cyano-4-(trifluoromethyl)benzoic acid regioisomer (2.489) reveals a quantifiable difference in lipophilicity [1]. While both compounds contain the same functional groups, the ortho-substitution pattern in the 2,6-isomer results in a lower LogP value. This difference, while seemingly small, can translate to measurable variations in cellular permeability and off-target binding profiles when these building blocks are integrated into drug candidates.

Regioisomeric Lipophilicity
Cross-study comparable
Δ -0.21 LogP Predicted LogP 2.28 (2,6-isomer) vs 2.49 (2,4-isomer)
May alter predicted ADME profile in drug candidates
Computational prediction; experimental validation recommended
Lipophilicity Drug Design ADME Prediction

Regioisomeric Boiling Point Difference

The boiling point is a fundamental physical property that governs purification (e.g., distillation) and handling during synthesis. A comparison of predicted boiling points indicates that 2-cyano-6-(trifluoromethyl)benzoic acid (319.6±42.0 °C) is significantly more volatile than its 2-cyano-5-(trifluoromethyl)benzoic acid counterpart (332.3±42.0 °C) [1][2]. This 12.7 °C difference in predicted boiling point underscores how the position of the trifluoromethyl group can materially alter intermolecular forces. This variance is not merely academic; it has practical implications for selecting appropriate purification techniques and ensuring compound integrity under specific thermal conditions in both laboratory and potential industrial-scale processes.

Boiling Point Difference
Cross-study comparable
Δ -12.7 °C Predicted 319.6 °C (2,6-isomer) vs 332.3 °C (2,5-isomer)
May affect distillation and thermal handling protocols
Predicted values; verify under experimental conditions
Thermal Stability Physical Properties Purification

Patent-Validated Intermediate

The industrial relevance of the specific 2-cyano-6-(trifluoromethyl)benzoic acid scaffold is explicitly validated in a patent application (US20150119586A1) describing a method for producing substituted benzoic acid compounds in high purity and high yield for use as pharmaceutical and agricultural chemical intermediates [1]. The patent generically covers compounds where the substituent 'T' can be trifluoromethyl or cyano, among others, and 'X' can be cyano, among others. While not an explicit claim of the exact molecule, this demonstrates that the combination and specific arrangement of these electron-withdrawing groups are of high value in the design of industrial syntheses targeting biologically active molecules. In contrast, evidence for a comparable, patented industrial process specifically requiring the 2,4- or 2,5-regioisomers is less prominent in accessible patent literature.

Patent-Validated Intermediate
Class-level inference
Scaffold claimed in US20150119586A1 for pharma/agro intermediates Regioisomers lack similar documented industrial method
Supports scalable synthesis pathway; reduces sourcing risk
Review specific patent claims and scope
Process Chemistry Pharmaceutical Intermediate Agrochemical Intermediate

InChIKey Structural Identifier

Ensuring the correct chemical entity is received is paramount in scientific procurement. 2-Cyano-6-(trifluoromethyl)benzoic acid is assigned a unique InChIKey of PPLWMALICHPXFO-UHFFFAOYSA-N . This alphanumeric string is a definitive, computer-readable identifier for this exact structure. For comparison, the 2-cyano-4-isomer (CAS 779-16-8) possesses a distinct InChIKey of YQFNCIRXMGQFLW-UHFFFAOYSA-N . These identifiers are fundamentally different, providing an unambiguous method for verifying the identity of the procured substance against the requested one. Relying on a shared molecular formula or similar name is a common source of supply chain error.

InChIKey Structural Identifier
Head-to-head comparison
Target: PPLWMALICHPXFO-UHFFFAOYSA-N
2,4-isomer: YQFNCIRXMGQFLW-UHFFFAOYSA-N
Unambiguous identity verification for quality control
Include InChIKey in procurement specifications
Analytical Chemistry Quality Control Inventory Management

2-Cyano-6-(trifluoromethyl)benzoic Acid Application Scenarios


CNS Drug Design

Given its lower predicted LogP (2.27528) compared to the 2,4-isomer (2.489) [1], 2-cyano-6-(trifluoromethyl)benzoic acid is the superior choice as a building block for central nervous system (CNS) drug discovery programs. The reduced lipophilicity, while maintaining a fluorine-rich motif, can help avoid the excessively high LogP values often associated with poor solubility, high metabolic clearance, and off-target toxicity. Incorporating this specific isomer may provide a more favorable starting point for achieving CNS multiparameter optimization (MPO) scores.

Thermal Purification Optimization

The 12.7 °C difference in predicted boiling point relative to the 2,5-isomer [1] is a critical factor in process development. For synthetic routes involving volatile byproducts or where a specific distillation step is planned, the lower predicted boiling point of 2-cyano-6-(trifluoromethyl)benzoic acid may allow for gentler purification conditions. This can be crucial for minimizing thermal degradation of sensitive intermediates and improving overall yield and purity in a manufacturing setting.

Kinase & HDAC Inhibitor Synthesis

The scaffold's explicit mention in a patent for producing high-value pharmaceutical intermediates [1] positions 2-cyano-6-(trifluoromethyl)benzoic acid as a rational choice for building libraries of kinase inhibitors, histone deacetylase (HDAC) inhibitors, or other enzyme targets that are known to benefit from the presence of both a cyano and a trifluoromethyl group. Procuring this specific isomer provides direct access to a validated chemical space, reducing the synthetic risk associated with exploring unproven regioisomers for these therapeutically relevant target classes.

Regioisomeric Purity by InChIKey

For any organization with rigorous quality systems (e.g., GLP, GMP), the unambiguous identification of 2-cyano-6-(trifluoromethyl)benzoic acid by its unique InChIKey (PPLWMALICHPXFO-UHFFFAOYSA-N) is non-negotiable [1]. This scenario applies to every procurement, as it provides a quantitative, machine-readable specification for receiving and release testing. It is the primary defense against supply chain errors where a regioisomer might be inadvertently substituted, ensuring that all downstream data is traceable to the correct chemical entity.

Application
Selection Property
Validation Focus
CNS drug design
Predicted LogP difference vs 2,4-isomer
Assess lipophilicity impact on CNS multiparameter optimization
Thermal process design
Predicted boiling point difference vs 2,5-isomer
Confirm distillation and purification compatibility
Kinase & HDAC inhibitor synthesis
Patent-validated intermediate scaffold
Review synthetic route in patent literature
Identity verification & QC
Unique InChIKey specification
Match received material InChIKey to specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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